molecular formula C21H28N6O4 B2494896 2-(2-amino-2-oxoethyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242982-79-1

2-(2-amino-2-oxoethyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2494896
CAS RN: 1242982-79-1
M. Wt: 428.493
InChI Key:
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Description

This section would typically introduce the compound of interest, but due to the specificity of your request and the absence of direct references, we'll focus on the broader chemical family of triazoloquinazolines and related compounds. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves reactions of anthranilamide with isocyanates, leading to various heterocyclic compounds including oxazoloquinazolinones and triazoloquinazolinones. For example, Chern et al. (1988) described the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one through reactions involving anthranilamide and 2-chloro-ethyl isocyanate (Chern et al., 1988).

Molecular Structure Analysis

Detailed structural analyses are crucial for understanding the interactions and potential biological activities of these compounds. X-ray crystallography, NMR, and mass spectrometry are commonly used techniques for elucidating molecular structures. Although specific data for the compound is not available, similar studies provide insights into the structural features critical for biological activity.

Chemical Reactions and Properties

The reactivity of triazoloquinazoline derivatives towards different electrophiles has been studied, revealing insights into regioselectivity and potential functional group transformations. For instance, Fathalla et al. (2000) investigated the regioselectivity of electrophilic attack on a model compound, showcasing the nuanced chemical behavior of these molecules (Fathalla et al., 2000).

Mechanism of Action

While the specific mechanism of action for your compound is not available, [1,2,4]triazolo[4,3-a]quinoxaline derivatives are known to exhibit antiviral and antimicrobial activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

properties

IUPAC Name

2-(2-amino-2-oxoethyl)-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4/c1-12(2)7-8-25-19(30)15-6-5-14(18(29)23-10-13(3)4)9-16(15)27-20(25)24-26(21(27)31)11-17(22)28/h5-6,9,12-13H,7-8,10-11H2,1-4H3,(H2,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFQTLBGYKPDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-amino-2-oxoethyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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